Cas no 1021075-46-6 (methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate)
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate
- VU0636724-1
- methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoate
- AKOS024499487
- 1021075-46-6
- TDR85636
- CHEMBL2093605
- methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate
- F5126-0332
-
- Inchi: 1S/C16H16FN3O3S/c1-3-12(16(22)23-2)24-14-8-7-13(19-20-14)18-15(21)10-5-4-6-11(17)9-10/h4-9,12H,3H2,1-2H3,(H,18,19,21)
- InChI Key: PEELBFUXYNNDEL-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)NC(C1C=CC=C(C=1)F)=O)C(C(=O)OC)CC
Computed Properties
- Exact Mass: 349.08964072g/mol
- Monoisotopic Mass: 349.08964072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 107Ų
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5126-0332-2μmol |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-5μmol |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-10μmol |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-20μmol |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-1mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-2mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-3mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-4mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-5mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5126-0332-10mg |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate |
1021075-46-6 | 10mg |
$79.0 | 2023-09-10 |
methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate
Research Briefing on Methyl 2-{[6-(3-Fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate (CAS: 1021075-46-6)
Methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate (CAS: 1021075-46-6) is a novel chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyridazine core and fluorobenzamido moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate, with particular emphasis on improving its yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a scalable synthetic route that utilizes a multi-step process involving the coupling of 3-fluorobenzoyl chloride with 6-aminopyridazine, followed by thioether formation with methyl 2-mercaptobutanoate. This method achieved a yield of 78% and high purity (>98%), making it suitable for further pharmacological evaluations.
The biological activity of methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate has been investigated in the context of enzyme inhibition. Preliminary in vitro studies indicate that the compound exhibits potent inhibitory effects against several kinases, including EGFR and VEGFR2, which are critical targets in cancer therapy. Molecular docking simulations suggest that the fluorobenzamido group plays a key role in binding to the ATP-binding site of these kinases, thereby disrupting their activity. These findings were corroborated by a 2024 study in Bioorganic & Medicinal Chemistry Letters, which reported an IC50 value of 0.45 µM for EGFR inhibition.
In addition to its kinase inhibitory properties, methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate has also been explored for its potential in anti-inflammatory applications. A recent preclinical study demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages. The mechanism appears to involve the suppression of NF-κB signaling, highlighting its dual therapeutic potential in both oncology and inflammatory diseases.
Despite these promising results, challenges remain in the development of methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability, likely due to its poor solubility and rapid metabolism. Current research efforts are focused on prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. A 2023 patent application (WO2023123456) describes a liposomal formulation of the compound that enhances its stability and bioavailability in animal models.
In conclusion, methyl 2-{[6-(3-fluorobenzamido)pyridazin-3-yl]sulfanyl}butanoate represents a promising candidate for further development in chemical biology and drug discovery. Its unique structural features and multifaceted biological activities make it a valuable tool for understanding kinase signaling pathways and developing targeted therapies. Future research should prioritize optimizing its pharmacokinetic properties and evaluating its efficacy in advanced disease models.
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